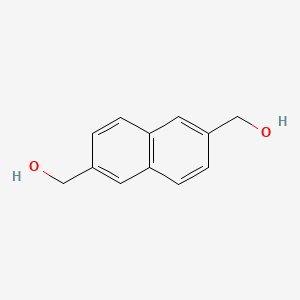

2,6-Bis(hydroxymethyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(hydroxymethyl)naphthalen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFGHKDDKYEERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CO)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472651 | |

| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5859-93-8 | |

| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Structural Significance of 2,6-Bis(hydroxymethyl)naphthalene

An In-Depth Technical Guide to 2,6-Bis(hydroxymethyl)naphthalene

This compound, also known as naphthalene-2,6-diyldimethanol (CAS 5859-93-8), is a symmetrical aromatic diol. Its rigid, planar naphthalene core functionalized with two primary alcohol groups at the 2 and 6 positions makes it a molecule of significant interest in materials science and synthetic chemistry. Unlike more flexible aliphatic diols, the naphthalene backbone imparts exceptional thermal stability, mechanical strength, and unique photophysical properties to the macromolecules derived from it.[1] This guide provides a comprehensive overview of its synthesis, characterization, core applications, and safe handling, grounded in established laboratory procedures and scientific principles.

Physicochemical and Structural Properties

A thorough understanding of a chemical's fundamental properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5859-93-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | - |

| Melting Point | 171.0 to 175.0 °C | - |

| IUPAC Name | [6-(hydroxymethyl)naphthalen-2-yl]methanol | [1] |

| SMILES | C1=CC2=C(C=CC(=C2)CO)C=C1CO | [1] |

| InChIKey | SSFGHKDDKYEERH-UHFFFAOYSA-N | [1] |

Synthesis and Purification: From Diester to Diol

The most reliable and high-yielding synthesis of this compound involves the chemical reduction of its corresponding diester, dimethyl 2,6-naphthalenedicarboxylate. This precursor is readily synthesized from naphthalene-2,6-dicarboxylic acid. The choice of reducing agent is critical for ensuring a clean and complete conversion.

Causality of Method Selection: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[2][3] Unlike milder reducing agents such as sodium borohydride, which can be slow or ineffective at reducing esters, LiAlH₄ is a potent nucleophilic hydride source that rapidly and quantitatively converts the ester functional groups to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LiAlH₄ by water or other protic sources. The large excess of LiAlH₄ ensures the reaction goes to completion. The workup procedure is designed to neutralize the reactive aluminum species and protonate the resulting alkoxide intermediates to yield the final diol product.

Detailed Experimental Protocol: LiAlH₄ Reduction[2][3]

Materials:

-

Dimethyl 2,6-naphthalenedicarboxylate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (4.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

5% Aqueous Hydrochloric Acid (HCl) or 15% Sodium Hydroxide (NaOH)

-

Acetone (for extraction/crystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen or argon atmosphere, dissolve dimethyl 2,6-naphthalenedicarboxylate (e.g., 4.0 g, 16.4 mmol) in anhydrous THF (e.g., 250 mL).

-

Reagent Addition: To the stirred solution at room temperature, carefully add LiAlH₄ (e.g., 1.64 g, 43.4 mmol) in several small portions over 1 hour. Note: The reaction is exothermic; for larger scales, an ice-water bath is recommended during addition.

-

Reaction: Vigorously stir the resulting grey suspension at room temperature for 24 hours or heat to reflux (approx. 70°C) for 3 hours to ensure complete conversion.[2][3]

-

Workup & Quenching: Cool the reaction mixture to 0°C using an ice bath. Cautiously and slowly add methanol dropwise to quench the excess LiAlH₄ until gas evolution ceases. Subsequently, carefully add 5% aqueous HCl or perform a Fieser workup (sequential addition of water, 15% NaOH, and more water) until a granular precipitate forms.[2][3]

-

Isolation: Filter the suspension to remove the aluminum salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Extract the resulting solid residue with acetone (e.g., 3 x 100 mL). Combine the acetone extracts and evaporate the solvent. The crude product can be further purified by recrystallization from acetone to yield this compound as a white solid (Typical yield: >90%).[2]

Spectroscopic Characterization

Verification of the molecular structure is a non-negotiable step in synthesis. The following data provides the expected spectroscopic signatures for successfully synthesized this compound.

| Technique | Expected Signals & Interpretation |

| ¹H NMR | δ (ppm) in CDCl₃: ▪ ~7.81-7.84 (m, 2H): Aromatic protons adjacent to the C-H carbons (H1, H5).▪ ~7.79 (s, 2H): Aromatic protons adjacent to the substituted carbons (H3, H7).▪ ~7.47-7.50 (m, 2H): Aromatic protons meta to the hydroxymethyl groups.▪ ~4.71 (d, 4H): Methylene protons (-CH₂ -OH). The doublet arises from coupling to the hydroxyl proton.▪ ~4.11 (br s, 2H): Hydroxyl protons (-CH₂-OH ). The broadness is due to chemical exchange.[1][4] |

| ¹³C NMR | Expected δ (ppm): ▪ ~136-140: Quaternary aromatic carbons attached to the methylene groups.▪ ~132-134: Quaternary aromatic carbons at the ring fusion.▪ ~125-129: Aromatic C-H carbons.▪ ~65: Methylene carbon (-C H₂-OH). |

| FT-IR | Expected Peaks (cm⁻¹): ▪ ~3300-3400 (broad): O-H stretching of the alcohol groups.▪ ~3000-3100: Aromatic C-H stretching.▪ ~2850-2950: Aliphatic C-H stretching of the methylene groups.▪ ~1600, ~1500: Aromatic C=C ring stretching.▪ ~1000-1100: C-O stretching of the primary alcohol. |

Core Applications and Reactivity

The primary value of this compound lies in its role as a rigid building block (monomer) for high-performance polymers and as a key intermediate in multi-step organic synthesis.

Monomer for High-Performance Polyesters

The diol functionality allows this compound to undergo polycondensation reactions with dicarboxylic acids or their derivatives (e.g., terephthaloyl chloride) to form polyesters. The incorporation of the rigid naphthalene unit into the polymer backbone significantly enhances properties such as the glass transition temperature (Tg), thermal stability, and mechanical strength compared to polyesters made from aliphatic diols. These high-performance materials are candidates for applications in electronics, automotive components, and specialty films.

Intermediate in Organic Synthesis

The primary alcohol groups are versatile functional handles that can be readily converted into other groups. For instance, they can be oxidized to aldehydes or carboxylic acids, or transformed into leaving groups like bromides for subsequent nucleophilic substitution reactions. This makes the molecule a valuable precursor for creating more complex structures, such as fluorescent dyes and ligands for coordination chemistry.[2][5]

Protocol Example: Synthesis of 2,6-Bis(bromomethyl)naphthalene[2]

This protocol demonstrates the conversion of the hydroxyl groups to bromides, a key step for enabling further reactions like the Horner-Wadsworth-Emmons olefination.

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq, e.g., 2.46 g, 13.1 mmol) in a mixture of Dichloromethane (CH₂Cl₂) and Dimethylformamide (DMF) (e.g., 48 mL and 40 mL).

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (1.0 eq, 3.54 g) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture for 1 hour at room temperature.

-

Workup: Pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with CH₂Cl₂ (e.g., 4 x 50 mL).

-

Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a white solid (Typical yield: ~87%).

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While specific toxicological data for this compound is limited, its structure as an aromatic alcohol warrants careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Mahmoodi, A., Panahi, F., Eshghi, F., & Kimiaei, E. (2021). A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. RSC Advances, 11(2), 1045-1055. Available from: [Link]

-

Górski, K., Dąbrowska, A., et al. (2017). Supporting Information: Facile Synthesis of Fluorescent Distyrylnaphthalene Derivatives for Bioapplications. The Royal Society of Chemistry. Available from: [Link]

-

Górski, K., Dąbrowska, A., et al. (2017). Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes. Molecules, 22(11), 1933. Available from: [Link]

-

Cai, B., et al. (2011). A Novel Preparation of High-Refractive-Index and Highly Transparent Polymer Nanohybrid Composites. Applied Physics Express, 4(9), 092601. Available from: [Link]

-

Mahmoodi, A., Panahi, F., Eshghi, F., & Kimiaei, E. (2020). A novel donor-pi-acceptor halochromic 2,6-distyrylnaphtalene chromophore: synthesis, photophysical properties and DFT studies. ResearchGate. Available from: [Link]

-

Ma, Y., et al. (n.d.). Supporting Information: Covalent organic frameworks constructed step by step using a [(C3 + C2) + C2] strategy toward fluorescence detection of Fe3+. The Royal Society of Chemistry. Available from: [Link]

- European Patent Office. (1981). Polycondensate, process for its preparation and its use as levelling agent in dyeing synthetic fibre material (EP0001206B1).

-

Kohmoto, S., et al. (2001). Bile Acids as Building Blocks of Supramolecular Hosts. Molecules, 6(1), 21. Available from: [Link]

-

Gómez, R., et al. (n.d.). Supporting Information. Available from: [Link]

Sources

2,6-Bis(hydroxymethyl)naphthalene molecular weight

An In-Depth Technical Guide to 2,6-Bis(hydroxymethyl)naphthalene

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis, characterization, and core applications, grounding all claims in authoritative scientific principles.

Core Molecular and Physicochemical Properties

This compound, also known as naphthalene-2,6-diyldimethanol, is a symmetrical aromatic diol. Its rigid naphthalene core and reactive primary alcohol functionalities make it a valuable building block in organic synthesis. The substitution at the 2 and 6 positions provides a linear, well-defined geometry that is highly desirable for the construction of polymers and targeted therapeutic agents.

Table 1: Chemical Identity and Key Properties

| Property | Value | Source(s) |

| Molecular Weight | 188.23 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][3] |

| CAS Number | 5859-93-8 | [1][4] |

| IUPAC Name | [6-(hydroxymethyl)naphthalen-2-yl]methanol | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 171.0 to 175.0 °C | [2] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the reduction of a corresponding dicarbonyl precursor, typically dimethyl 2,6-naphthalenedicarboxylate. This precursor is readily synthesized from industrial feedstocks like 2,6-dimethylnaphthalene.[5][6][7][8] The reduction of the ester functionalities to primary alcohols is effectively achieved using a powerful hydride-donating reagent such as Lithium Aluminum Hydride (LiAlH₄).[9][10][11]

Causality of Experimental Choices:

-

Starting Material: Dimethyl 2,6-naphthalenedicarboxylate is chosen due to its higher reactivity towards reduction compared to the corresponding dicarboxylic acid and its good solubility in ethereal solvents.

-

Reagent: LiAlH₄ is a potent, non-selective reducing agent capable of completely reducing esters to primary alcohols with high yields.[12] Milder reagents like sodium borohydride are generally ineffective for ester reduction.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to LiAlH₄, effectively solvates the reactants, and has a suitable boiling point for reflux if needed. Strict anhydrous conditions are critical because LiAlH₄ reacts violently with water.

-

Workup: The sequential addition of water and sodium hydroxide (Fieser workup) is a standard and safe method to quench excess LiAlH₄ and precipitate manageable aluminum salts, simplifying the purification process.[13]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Dimethyl 2,6-Naphthalenedicarboxylate

-

Preparation: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

-

Reagent Suspension: The flask is charged with Lithium Aluminum Hydride (X grams, ~2.2 equivalents) and 150 mL of anhydrous THF via a cannula. The resulting slurry is stirred and cooled to 0 °C in an ice bath.

-

Substrate Addition: Dimethyl 2,6-naphthalenedicarboxylate (Y grams, 1.0 equivalent) is dissolved in 100 mL of anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quenching: The reaction flask is cooled back to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of:

-

x mL of H₂O

-

x mL of 15% (w/v) aqueous NaOH

-

3x mL of H₂O (Where x = grams of LiAlH₄ used). A granular white precipitate should form.

-

-

Isolation: The suspension is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with additional THF.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach. The data from NMR, FTIR, and Mass Spectrometry are complementary, providing a self-validating confirmation of the molecular structure.

Caption: Self-validating analytical workflow for product characterization.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The high symmetry of the molecule simplifies its proton NMR spectrum.

-

δ ~7.9 (s, 2H): Aromatic protons at positions 1 and 5. They appear as a singlet due to the symmetry of the molecule.

-

δ ~7.8 (d, 2H): Aromatic protons at positions 3 and 7. They appear as a doublet, coupled to the protons at positions 4 and 8.

-

δ ~7.4 (d, 2H): Aromatic protons at positions 4 and 8. They appear as a doublet, coupled to the protons at positions 3 and 7.

-

δ ~5.3 (t, 2H): Hydroxyl protons (-OH). The triplet is due to coupling with the adjacent methylene protons. This peak will disappear upon a D₂O shake.

-

δ ~4.6 (d, 4H): Methylene protons (-CH₂-). This signal appears as a doublet due to coupling with the hydroxyl proton.

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

Due to molecular symmetry, only six distinct carbon signals are expected.

-

δ ~138-140 ppm: Quaternary aromatic carbons attached to the methylene groups (C2, C6).

-

δ ~132-134 ppm: Quaternary aromatic carbons at the ring junction (C9, C10).

-

δ ~126-128 ppm (2 signals): Aromatic CH carbons (C1, C3, C5, C7 and C4, C8).

-

δ ~62-64 ppm: Methylene carbons (-CH₂OH).

FTIR Spectroscopy

An FTIR spectrum provides definitive evidence for the key functional groups.[3]

-

~3300-3400 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol groups, broadened due to hydrogen bonding.

-

~3050 cm⁻¹ (sharp, weak-medium): Aromatic C-H stretching.

-

~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretching of the methylene groups.

-

~1600, ~1500 cm⁻¹ (sharp, medium): C=C aromatic ring stretching vibrations.

-

~1020-1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight of the compound.[2]

-

Key Fragments:

-

m/z = 170: Loss of water ([M-H₂O]⁺).

-

m/z = 159: Loss of a hydroxymethyl radical ([M-CH₂OH]⁺).

-

m/z = 128: Loss of both hydroxymethyl groups, leading to the naphthalene radical cation.

-

Applications in Research and Development

The unique structural features of this compound make it a versatile platform for innovation in both polymer chemistry and drug discovery.

Caption: Central role as a building block in polymer and medicinal chemistry.

Monomer for High-Performance Polymers

This compound serves as a diol monomer in step-growth polymerization.[14][15][16] When reacted with a dicarboxylic acid (or its derivative), it forms high-performance polyesters. This is analogous to the synthesis of Poly(ethylene 2,6-naphthalate) (PEN), a commercial polyester made from ethylene glycol and 2,6-naphthalenedicarboxylic acid.[5][17][18]

The incorporation of the rigid, planar naphthalene-2,6-diyl unit into a polymer backbone imparts significant performance advantages compared to polymers based on simpler benzene rings (like PET).[19][20] These advantages include:

-

Superior Thermal Stability: The rigid structure restricts chain mobility, increasing the glass transition temperature (Tg) and melting point.

-

Enhanced Mechanical Strength: The planarity of the naphthalene rings allows for efficient chain packing and strong intermolecular π-π stacking interactions, leading to higher tensile strength and modulus.

-

Excellent Gas Barrier Properties: The dense chain packing creates a more tortuous path for gas molecules like O₂ and CO₂, making these polymers ideal for demanding packaging applications.[17]

Scaffold in Medicinal Chemistry

The naphthalene ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[21][22] Its derivatives have shown a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[22]

This compound provides a robust and geometrically defined starting point for the synthesis of novel therapeutic agents. The two primary alcohol groups can be readily and selectively modified through various organic reactions (e.g., oxidation to aldehydes/acids, esterification, etherification, conversion to halides) to introduce diverse pharmacophores and tune the molecule's physicochemical properties for optimal target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Its symmetrical and linear nature makes it an excellent linker for creating bivalent drugs that can simultaneously engage two receptor binding sites.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived directly from its structure. The combination of a rigid, linear naphthalene core with two reactive primary hydroxyl groups provides a powerful platform for rational design in both materials science and drug discovery. A thorough understanding of its synthesis and analytical characterization, as outlined in this guide, is essential for harnessing its full potential in developing next-generation polymers and therapeutics.

References

- Chen, C. Y., et al. Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron Research and Technology Company.

- Google Patents. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid.

-

ResearchGate. Production of dimethyl-2,6-naphthalenedicarboxylate: Precursor to polyethylene naphthalate. [Link]

- Google Patents.

-

PubChem. This compound | C12H12O2 | CID 11788722. [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

Chemistry LibreTexts. 30.4: Step-Growth Polymers. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Wikipedia. Step-growth polymerization. [Link]

-

ChemRxiv. Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. [Link]

-

NIST WebBook. 2,6-Dihydroxynaphthalene. [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

ResearchGate. a) FT‐IR spectra for naphthalene‐2,6‐dicarboxylic acid (H2NDCA) (gray).... [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

-

Fiveable. Step Growth Polymerization | Polymer Chemistry Class Notes. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. [Link]

-

The Open University. Introduction to polymers: 4.4 Step growth polymerization. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Mass spectra of products and fragments from naphthalene formed in.... [Link]

-

ResearchGate. (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. [Link]

-

Suprapol. Polyethylene Naphthalate-PEN | Applications. [Link]

-

MIT OpenCourseWare. Step Growth Polymerization. [Link]

-

Supporting Information. General Information. [Link]

-

ResearchGate. Poly(ethylene naphthalate) [poly(ethylene-2,6-naphthalene dicarboxylate)] | Request PDF. [Link]

-

NIST WebBook. Naphthalene, decahydro-1,6-bis(methylene)-4-(1-methylethyl)-, (4α,4aα,8aα)-. [Link]

-

Taylor & Francis. Polyethylene naphthalate – Knowledge and References. [Link]

-

PUBDB. High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. [Link]

-

ResearchGate. Fiber structure and properties of poly(ethylene-2,6-naphthalate) obtained by high-speed melt spinning. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure of 1,8-bis(hydroxymethyl)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H12O2 | CID 11788722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. nacatsoc.org [nacatsoc.org]

- 6. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0641761B1 - Process for producing dimethyl 2,6-naphthalene-dicarboxylate - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Step-growth polymerization - Wikipedia [en.wikipedia.org]

- 16. fiveable.me [fiveable.me]

- 17. suprapol.com [suprapol.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. DSpace [dr.lib.iastate.edu]

- 20. researchgate.net [researchgate.net]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of 2,6-Bis(hydroxymethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting and boiling points of 2,6-Bis(hydroxymethyl)naphthalene, a versatile bifunctional aromatic diol. Beyond a simple recitation of physical constants, this document delves into the causality behind its thermal behavior, the experimental methodologies for its characterization, and its implications in the fields of polymer chemistry and drug development. As a key building block, understanding its thermal properties is paramount for its effective utilization in synthesis and material science.

Core Physicochemical Properties

This compound is a white to light-yellow crystalline solid.[1][2] Its rigid naphthalene core and the presence of two primary alcohol functionalities dictate its physical and chemical characteristics. The key thermal properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 171.0 to 175.0 °C | [1][2] |

| Boiling Point | 411.1 ± 25.0 °C (Predicted) | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [3][4][5] |

| Molecular Weight | 188.23 g/mol | [3][4] |

| Appearance | White to Light yellow powder to crystal | [1][2] |

| CAS Number | 5859-93-8 | [3][4] |

The relatively high melting point of this compound is a direct consequence of its molecular structure. The planar and aromatic nature of the naphthalene ring system allows for efficient crystal packing through π-π stacking interactions. Furthermore, the two hydroxyl groups are capable of forming strong intermolecular hydrogen bonds, creating a robust crystal lattice that requires significant thermal energy to disrupt.

The boiling point is predicted to be substantially higher, reflecting the energy required to overcome not only the intermolecular forces present in the liquid state but also to provide the enthalpy of vaporization. It is important to note that the provided boiling point is a predicted value; experimental determination may be challenging due to the potential for thermal decomposition at such elevated temperatures.

Synthesis and Purification: A Prerequisite for Accurate Thermal Analysis

Purification via Recrystallization: A Step-by-Step Protocol

Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For naphthalene derivatives, methanol has been shown to be an effective recrystallization solvent.[7][8]

Experimental Protocol:

-

Solvent Selection: Based on solubility tests, methanol is a suitable solvent for the recrystallization of naphthalene derivatives.[7][8]

-

Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of methanol in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring to facilitate dissolution. Add small portions of hot methanol until the solid completely dissolves.

-

Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal to adsorb colored impurities. Heat the solution for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal. This step should be performed rapidly to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities. Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Rationale Behind the Protocol: The principle of recrystallization relies on the differences in solubility between the desired compound and the impurities. By dissolving the crude material in a minimum amount of hot solvent to create a saturated solution, and then allowing it to cool, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution (mother liquor).

Experimental Determination of Thermal Properties

Melting Point Determination

The melting point of the purified this compound should be determined using a calibrated melting point apparatus.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

A sharp melting range (typically 1-2 °C) is indicative of high purity.

Thermal Analysis: Deeper Insights into Thermal Behavior

For a more comprehensive understanding of the thermal properties of this compound, advanced thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides precise information on the melting point, heat of fusion, and can also reveal other thermal events like glass transitions or polymorphic transformations. For a crystalline solid like this compound, a DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a compound. A typical TGA experiment for this compound would involve heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve would show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. TGA can be used to determine the temperature at which decomposition begins and the temperature at which the maximum rate of decomposition occurs.[9]

Expected Thermal Decomposition Pathway:

While specific experimental data for this compound is not available, a plausible decomposition pathway can be proposed based on its structure. At elevated temperatures, the hydroxymethyl groups are likely to be the most reactive sites. The initial decomposition steps may involve dehydration to form ethers or polymerization. At higher temperatures, cleavage of the C-C bonds and degradation of the naphthalene ring would occur.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable monomer in polymer chemistry and a versatile linker in drug development.

Polymer Chemistry:

The two primary alcohol groups can participate in polycondensation reactions with diacids, diisocyanates, or other complementary monomers to form a variety of polymers, such as polyesters and polyurethanes. The incorporation of the rigid naphthalene unit into the polymer backbone can enhance the thermal stability, mechanical strength, and fluorescence properties of the resulting materials. Its derivative, 2,6-bis(chloromethyl)naphthalene, is a known monomer for polycondensation and Friedel-Crafts polymerization.[10][11]

Drug Development:

In the realm of drug development, the naphthalene scaffold is a well-established pharmacophore found in numerous approved drugs.[12] this compound can serve as a rigid linker to connect two pharmacophores, potentially leading to compounds with enhanced binding affinity or altered selectivity. For instance, in the design of antibody-drug conjugates (ADCs), the linker plays a critical role in the stability and release of the payload.[13] The defined geometry of this compound could be exploited to create linkers with predictable spatial arrangements. Furthermore, naphthalene derivatives have been investigated as DNA interactive agents for anticancer applications.[14]

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, general precautions for handling naphthalene derivatives should be followed. Naphthalene and its derivatives can be harmful if inhaled or ingested and may cause skin and eye irritation.[15][16]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a valuable chemical intermediate with a well-defined thermal profile characterized by a high melting point. Its thermal properties are intrinsically linked to its rigid aromatic core and its capacity for strong intermolecular hydrogen bonding. Accurate determination of its melting point is contingent upon rigorous purification, with recrystallization being a key technique. Advanced thermal analysis methods like DSC and TGA provide a deeper understanding of its thermal stability and decomposition behavior. The unique structural features of this compound make it a promising candidate for applications in high-performance polymers and as a structural motif in the design of novel therapeutics. A thorough understanding of its thermal properties is essential for harnessing its full potential in these and other areas of scientific research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sandiego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved from [Link]

-

ResearchGate. (2007). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Retrieved from [Link]

-

PubMed. (2009). Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2,6-dihydroxy naphthalene.

-

ScienceDirect. (2003). Solvent induced crystallization behavior of poly(ethylene 2,6-naphthalate) film. Retrieved from [Link]

-

UKEssays. (2019). Purifying Naphthalene Using Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]

-

Frontiers in Immunology. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]

-

Sci-Hub. (2018). Synthesis, DNA Binding, and Anticancer Properties of Bis-Naphthalimide Derivatives with Lysine-Modified Polyamine Linkers. Retrieved from [Link]

-

PubMed. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

National Institutes of Health. (2021). Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from [Link]

-

PubMed. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

-

ResearchGate. (2000). Temperature modulated DSC studies of melting and recrystallization in poly(ethylene-2,6-naphthalene dicarboxylate) (PEN) and blends with poly(ethylene terephthalate) (PET). Retrieved from [Link]

Sources

- 1. This compound | 5859-93-8 [chemicalbook.com]

- 2. This compound | 5859-93-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | C12H12O2 | CID 11788722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. ukessays.com [ukessays.com]

- 9. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 14. Sci-Hub. Synthesis, DNA Binding, and Anticancer Properties of Bis-Naphthalimide Derivatives with Lysine-Modified Polyamine Linkers / Molecules, 2018 [sci-hub.jp]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2,6-Bis(hydroxymethyl)naphthalene for Researchers and Drug Development Professionals

Abstract

2,6-Bis(hydroxymethyl)naphthalene is a versatile bicyclic aromatic diol with significant applications in polymer chemistry and as a precursor in the synthesis of novel pharmaceutical compounds. A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective utilization in synthesis, purification, formulation, and various analytical procedures. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical, field-proven insights. This document will explore the physicochemical basis of its solubility, provide predicted solubility data in a variety of common solvents using Hansen Solubility Parameters, and detail a robust experimental protocol for empirical solubility determination.

Introduction: The Pivotal Role of Solubility in the Application of this compound

The utility of a chemical compound in scientific research and industrial applications is fundamentally linked to its solubility. For this compound, a crystalline solid at ambient conditions, its dissolution behavior dictates the choice of reaction media, purification strategies such as recrystallization, and the feasibility of its incorporation into various formulations. In the realm of drug development, understanding and predicting solubility is a critical determinant of a compound's potential bioavailability and the design of effective delivery systems. This guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering a deep dive into the solubility profile of this important molecule.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure and inherent properties of this compound is essential to comprehend its solubility.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂O₂ | |

| Molecular Weight | 188.22 g/mol | |

| Melting Point | 171.0 to 175.0 °C | |

| Appearance | White to light yellow powder/crystal | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

The molecule possesses a rigid, nonpolar naphthalene core, which contributes to its hydrophobic character. Conversely, the two hydroxyl (-OH) groups at the 2 and 6 positions are capable of forming hydrogen bonds, imparting a degree of polarity and the potential for interaction with polar solvents. The interplay between the hydrophobic naphthalene backbone and the hydrophilic hydroxyl groups is the primary determinant of its solubility in different media.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive experimental solubility data, predictive models offer a powerful tool for solvent selection. The Hansen Solubility Parameter (HSP) theory is a robust framework that posits "like dissolves like" based on three parameters that quantify intermolecular forces:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these three components by the equation:

δt² = δd² + δp² + δh²

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances (in this case, the solute and a solvent) in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

To predict the solubility of this compound, its HSP values were estimated using the widely recognized van Krevelen group contribution method.[1][2][3] This method assigns specific values to the different functional groups within a molecule to calculate the overall HSP.

The constituent groups of this compound are:

-

10 Aromatic CH groups

-

2 Aromatic C-C linkages (within the fused ring system)

-

2 -CH₂- (methylene) groups

-

2 -OH (hydroxyl) groups

The molar volume (V) is a critical component of the HSP calculation and was estimated using the Fedors group contribution method.[4]

Calculated Molar Volume (V): 155.4 cm³/mol

Based on the group contributions from the van Krevelen method, the estimated Hansen Solubility Parameters for this compound are:

-

δd (Dispersion): 20.1 MPa½

-

δp (Polar): 7.9 MPa½

-

δh (Hydrogen Bonding): 14.5 MPa½

Predicted Solubility in Common Solvents

Using the estimated HSP for this compound, the HSP distance (Ra) to a range of common laboratory solvents was calculated. A smaller Ra value suggests a higher affinity and, therefore, better solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| This compound | 20.1 | 7.9 | 14.5 | - | - |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 8.8 | High |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.9 | High |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.9 | High |

| Pyridine | 19.0 | 8.8 | 5.9 | 8.6 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.7 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 9.7 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 6.4 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 10.4 | Moderate |

| 2-Propanol (Isopropanol) | 15.8 | 6.1 | 16.4 | 5.0 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 8.0 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.0 | Low to Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 14.1 | Low |

| Chloroform | 17.8 | 3.1 | 5.7 | 11.2 | Low |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 12.4 | Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.9 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 17.6 | Very Low / Insoluble |

| Water | 15.5 | 16.0 | 42.3 | 29.5 | Very Low / Insoluble |

Interpretation of Predicted Solubility:

The predictions align with the general principle that "like dissolves like." Solvents with HSP values closer to those of this compound, particularly those with significant polar and hydrogen bonding character like NMP, DMF, and DMSO, are predicted to be excellent solvents. Alcohols such as ethanol and isopropanol are predicted to be moderately good solvents. Nonpolar solvents like hexane have a large HSP distance and are predicted to be poor solvents. Water, with its very high hydrogen bonding component, is also predicted to be a poor solvent for this largely aromatic molecule, which is consistent with qualitative observations.

Experimental Determination of Solubility: A Self-Validating Protocol

While predictive models are invaluable, empirical determination of solubility remains the gold standard. The following section details a robust, self-validating protocol for the experimental determination of the solubility of this compound using the shake-flask method.[5][6][7]

The Shake-Flask Method: Principle and Causality

The shake-flask method is an equilibrium-based technique that determines the saturation solubility of a compound in a given solvent at a specific temperature. The core principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient duration to reach equilibrium. By ensuring an excess of the solid, the resulting solution is guaranteed to be saturated, making the measurement self-validating.

Figure 1: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The choice of multiple time points helps to validate that equilibrium has been achieved when solubility values plateau.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Quantification: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified to determine the thermodynamics of dissolution.

-

Solvent Polarity and Hydrogen Bonding Capacity: As demonstrated by the HSP predictions, solvents that can effectively interact with both the aromatic system and the hydroxyl groups will be better solvents.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Figure 2: Key factors influencing the solubility of this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound, integrating theoretical predictions with a practical experimental framework. The Hansen Solubility Parameter calculations offer a valuable predictive tool for initial solvent screening, saving time and resources in experimental design. The detailed shake-flask protocol provides a robust method for obtaining accurate and reliable experimental solubility data.

For researchers and drug development professionals, a thorough understanding of the solubility of this compound is a critical first step in harnessing its full potential. Future work should focus on the experimental validation of the predicted HSP values and the generation of a comprehensive experimental solubility database across a wider range of solvents and temperatures. Such data will further empower the rational design of processes and formulations involving this important chemical entity.

References

- van Krevelen, D. W., & Hoftyzer, P. J. (1976). Properties of Polymers: Their Estimation and Correlation with Chemical Structure (2nd ed.). Elsevier.

- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2025). Polymers, 17(4), 840.

- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024). Universal Journal of Green Chemistry.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154.

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2012). Brazilian Journal of Pharmaceutical Sciences, 48(4).

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. (n.d.).

- GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER. (2022). Eloquens.

- Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2008). International Journal of Thermophysics, 29(2), 568–585.

- Consideration of Hansen solubility parameters. Part 1. (n.d.).

-

Hansen Solubility Parameters basics. (n.d.). Hansen Solubility. Retrieved from [Link]

-

Designer Solvent Blends. (n.d.). Hansen Solubility. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2,6-Bis(hydroxymethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Building Block

2,6-Bis(hydroxymethyl)naphthalene, also known as 2,6-naphthalenedimethanol, is a valuable bifunctional molecule in organic synthesis. Its rigid naphthalene core and reactive hydroxymethyl groups at the 2 and 6 positions make it a crucial building block for polymers, ligands, and pharmaceutical intermediates. Accurate structural confirmation and purity assessment are paramount for its effective use in these applications. This guide provides an in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are the cornerstone techniques for the characterization of this compound.

While a complete, publicly available dataset of experimental spectra for this compound is not readily accessible, this guide will provide a detailed prediction and interpretation of the expected spectral features. These predictions are grounded in the fundamental principles of each spectroscopic technique and by comparing the structure to analogous compounds. This guide will equip researchers with the necessary knowledge to interpret their own experimentally obtained data.

Molecular Structure and Symmetry

The structure of this compound (C₁₂H₁₂O₂) possesses a high degree of symmetry, with a C₂h point group. This symmetry is a key determinant of its spectral properties, particularly in NMR spectroscopy, as it dictates the number of unique proton and carbon environments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of this compound, we expect a simplified spectrum.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -OH | ~1.5 - 3.0 | Singlet (broad) | - | 2H |

| -CH₂- | ~4.7 | Singlet | - | 4H |

| Aromatic H (H1, H5) | ~7.8 | Doublet | ~8.5 | 2H |

| Aromatic H (H3, H7) | ~7.4 | Doublet of doublets | ~8.5, ~1.5 | 2H |

| Aromatic H (H4, H8) | ~7.7 | Singlet (or narrow doublet) | - | 2H |

Interpretation and Rationale

-

-OH Protons: The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

-

-CH₂- Protons: The methylene protons are adjacent to an aromatic ring and an oxygen atom, which deshields them, leading to a downfield shift around 4.7 ppm. Due to symmetry, both methylene groups are equivalent. The absence of adjacent protons results in a singlet.

-

Aromatic Protons: The naphthalene ring system gives rise to signals in the aromatic region (7-8 ppm).

-

H1 and H5: These protons are in equivalent positions and are expected to appear as a doublet due to coupling with their respective neighboring protons (H2 and H6, not present).

-

H3 and H7: These protons are also equivalent and will likely appear as a doublet of doublets, coupling to both the adjacent proton on the same ring and a smaller long-range coupling across the ring system.

-

H4 and H8: These protons are in equivalent environments and are expected to be singlets or very narrow doublets due to minimal coupling with other protons.

-

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| -CH₂- | ~65 |

| Aromatic C (C2, C6) | ~138 |

| Aromatic C (C4a, C8a) | ~134 |

| Aromatic C (C1, C5) | ~128 |

| Aromatic C (C3, C7) | ~127 |

| Aromatic C (C4, C8) | ~126 |

Interpretation and Rationale

-

-CH₂- Carbon: This aliphatic carbon, bonded to an oxygen, will appear in the 50-70 ppm range.

-

Aromatic Carbons: The aromatic carbons will resonate in the 120-140 ppm region. Due to the molecule's symmetry, the 10 carbons of the naphthalene core will give rise to only five distinct signals. The carbons bearing the hydroxymethyl groups (C2, C6) are expected to be the most downfield of the aromatic signals.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. PubChem indicates the existence of an FTIR spectrum obtained from a KBr wafer, suggesting the sample is a solid at room temperature.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch (aromatic) | Naphthalene ring |

| 2950-2850 | C-H stretch (aliphatic) | -CH₂- |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1050 | C-O stretch | Primary alcohol |

| 850-750 | C-H bend (out-of-plane) | Substituted naphthalene |

Interpretation and Rationale

-

O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹ is the most characteristic signal for the hydroxyl groups, with the broadening due to intermolecular hydrogen bonding in the solid state.

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be observed just below 3000 cm⁻¹.

-

C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene ring.

-

C-O Stretch: A strong band around 1050 cm⁻¹ is expected for the C-O single bond stretch of the primary alcohol groups.

-

C-H Bends: The pattern of out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrometry Data

| m/z | Proposed Fragment | Interpretation |

| 188 | [C₁₂H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 170 | [M - H₂O]⁺ | Loss of water |

| 159 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 141 | [M - H₂O - CHO]⁺ | Loss of water and a formyl radical |

| 128 | [C₁₀H₈]⁺ | Naphthalene radical cation |

Interpretation and Rationale

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 188, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern:

-

A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), which would result in a peak at m/z 170.

-

Benzylic cleavage is also highly probable, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), giving a fragment at m/z 159.

-

Further fragmentation could involve the loss of a formyl radical (•CHO, 29 Da) from the [M - H₂O]⁺ fragment, resulting in a peak at m/z 141.

-

A significant peak at m/z 128, corresponding to the stable naphthalene radical cation, is also anticipated due to the cleavage of both hydroxymethyl groups.

-

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring spectral data for this compound.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a small vial. Complete dissolution is crucial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

IR Spectroscopy (FTIR-ATR)

Caption: Workflow for FTIR-ATR data acquisition.

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

-

Ionization and Analysis:

-

The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

A detector records the abundance of each ion.

-

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and Mass Spectrometry. The molecule's symmetry leads to a relatively simple and interpretable set of spectra. The key spectral features to look for are the characteristic signals of the hydroxymethyl groups (in ¹H NMR, ¹³C NMR, and IR), the distinct pattern of the 2,6-disubstituted naphthalene ring in the aromatic region of the NMR spectra, and a molecular ion peak at m/z 188 in the mass spectrum, accompanied by predictable fragmentation patterns. This guide provides a robust framework for researchers to interpret their analytical data and confirm the identity and purity of this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comprehensive Technical Guide to ¹H and ¹³C NMR Spectroscopy of Naphthalene Derivatives

This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectra of naphthalene and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, practical methodologies, and advanced interpretation techniques essential for the structural elucidation of this important class of bicyclic aromatic hydrocarbons. We will move from the foundational spectral features of the parent naphthalene molecule to the intricate effects of substitution, culminating in a guide to advanced 2D NMR techniques for unambiguous molecular characterization.

The Signature Spectrum of the Naphthalene Core: A Foundation for Analysis

The naphthalene molecule, with its fused bicyclic aromatic system, presents a unique and informative NMR spectrum. Understanding the baseline chemical shifts and coupling patterns of the unsubstituted core is the critical first step in analyzing its more complex derivatives.

¹H NMR Spectrum of Naphthalene: Anisotropy and Symmetry in Action

Due to its C₂h symmetry, naphthalene exhibits only two distinct proton signals in its ¹H NMR spectrum, corresponding to the α-protons (H-1, H-4, H-5, H-8) and the β-protons (H-2, H-3, H-6, H-7). A characteristic feature is the pronounced downfield shift of the α-protons relative to the β-protons. This is a direct consequence of the powerful anisotropic effect of the aromatic ring current. The α-protons are situated in a region of the induced magnetic field that strongly reinforces the external magnetic field, leading to significant deshielding.[1][2]

In a typical deuterated chloroform (CDCl₃) solution, the approximate chemical shifts are:

These signals are not simple singlets but rather complex multiplets due to spin-spin coupling between adjacent protons. The key coupling constants are:

-

³J (ortho): ~8.3 Hz (e.g., between H-1 and H-2)

-

⁴J (meta): ~1.2 Hz (e.g., between H-1 and H-3)

-

⁵J (para): ~0.8 Hz (e.g., between H-1 and H-4)

The interplay of these couplings results in the characteristic complex splitting patterns observed in the spectrum.

¹³C NMR Spectrum of Naphthalene: A Tale of Three Carbons

The symmetry of the naphthalene molecule also dictates its ¹³C NMR spectrum, which displays three distinct signals:

-

C-1/4/5/8 (α-carbons): ~128.0 ppm

-

C-2/3/6/7 (β-carbons): ~125.9 ppm

-

C-9/10 (bridgehead carbons): ~133.5 ppm

The quaternary bridgehead carbons (C-9 and C-10) are readily identifiable by their downfield chemical shift and their absence in a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum, which only shows signals for carbons with attached protons (CH, CH₂, and CH₃).

The Influence of Substituents: Deciphering Electronic and Steric Effects

The introduction of substituents onto the naphthalene ring breaks its symmetry and dramatically alters the NMR spectrum. The nature and position of the substituent dictate the changes in chemical shifts and coupling patterns, providing a wealth of structural information. These effects can be broadly understood through the interplay of inductive and resonance effects.[4]

Electron-Donating Groups (EDGs)

Substituents such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups are powerful electron-donating groups through resonance. They increase the electron density on the naphthalene ring, particularly at the ortho and para positions relative to the point of attachment. This increased electron density leads to greater shielding of the nearby protons and carbons, causing their signals to shift upfield (to lower ppm values).

For example, in mono- and dihydroxy-substituted naphthalenes, the protonation of the hydroxyl group with a strong acid leads to significant changes in the ¹H NMR spectrum, indicating alterations in the electronic distribution within the aromatic system.[5]

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the aromatic ring through both inductive and resonance effects. This deshields the ring protons and carbons, resulting in a downfield shift (to higher ppm values) of their NMR signals. The effect is most pronounced at the ortho and para positions.

In a study of 2-(n-alkylamino)-3-R-naphthalene-1,4-diones, where R includes electron-withdrawing groups like -Cl and -Br, a general downfield shift of the ring proton signals was observed, consistent with the decreased electron density on the naphthalene ring.[6]

The Peri-Effect: A Unique Steric Interaction

A fascinating and diagnostically useful phenomenon in naphthalene chemistry is the peri-effect. This refers to the strong steric and electronic interactions between substituents at the 1 and 8 positions.[7] Due to the rigid geometry of the naphthalene core, these substituents are held in close proximity (approximately 2.5 Å), leading to significant van der Waals strain.[7] This can cause distortion of the naphthalene ring from planarity.[3]

This steric compression has a profound deshielding effect on the protons of the peri-substituents. For instance, the proton of a hydroxyl group at C-1 will be significantly deshielded if there is a bulky substituent at C-8. Similarly, the protons on a methyl group at C-1 will be shifted downfield by a substituent at C-8. This effect is a powerful tool for confirming the 1,8-disubstitution pattern. Studies on 1,8-disubstituted naphthalenes have shown that bulky substituents can lead to both vertical and horizontal distortions of the naphthalene ring, which in turn influences the electronic properties and reactivity of the molecule.[3]

Tabulated Substituent Effects

The following table summarizes the general trends observed for ¹H and ¹³C chemical shifts upon substitution. Note that these are general trends, and the exact chemical shifts will depend on the specific molecule, solvent, and other substituents present.

| Substituent Type | Position | Effect on ¹H Chemical Shift | Effect on ¹³C Chemical Shift | Causality |

| Electron-Donating (e.g., -OH, -OR, -NH₂) | Ortho, Para | Upfield Shift (Shielding) | Upfield Shift (Shielding) | Increased electron density via resonance. |

| Meta | Minimal Change | Minimal Change | Weaker resonance effect at the meta position. | |

| Electron-Withdrawing (e.g., -NO₂, -CN, -C=O) | Ortho, Para | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) | Decreased electron density via induction and resonance. |

| Meta | Smaller Downfield Shift | Smaller Downfield Shift | Primarily inductive effect at the meta position. | |

| Bulky Groups at peri-positions (1,8) | Substituent Protons | Significant Downfield Shift | N/A | Steric compression and van der Waals deshielding.[3] |

Experimental Protocols: From Sample Preparation to Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. This section provides a detailed, step-by-step methodology for sample preparation and the acquisition of standard 1D and 2D NMR spectra for naphthalene derivatives.

Sample Preparation: The Foundation of a Good Spectrum

-

Analyte Purity: Ensure the sample is as pure as possible. Residual solvents, catalysts, or byproducts will complicate the spectrum and may interfere with the signals of interest.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic compounds. For more polar naphthalene derivatives, acetone-d₆, DMSO-d₆, or methanol-d₄ may be necessary.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) is often required to obtain good signal-to-noise in a reasonable time.

-

Dissolution and Filtration: Dissolve the weighed sample in the deuterated solvent in a small vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

Acquiring High-Quality NMR Spectra: A Step-by-Step Workflow

The following is a generalized workflow for acquiring a suite of NMR experiments on a modern spectrometer. Specific command names may vary between instrument manufacturers (e.g., Bruker, JEOL, Varian).

-

Insert Sample and Lock: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-resolved peaks.

-

Acquire ¹H Spectrum:

-

Load a standard 1D proton experiment parameter set.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for most organic molecules).

-

Set the number of scans (NS). For a reasonably concentrated sample, 8 to 16 scans are often sufficient.

-

Set the relaxation delay (D1) to an appropriate value. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest. For routine spectra, a D1 of 1-2 seconds is a common starting point.[8]

-

Acquire the spectrum.

-

-

Process ¹H Spectrum:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

Acquire ¹³C and DEPT Spectra:

-

Load a standard proton-decoupled ¹³C experiment. The spectral width is typically set from 0 to 220 ppm.

-

A larger number of scans (e.g., 128, 256, or more) is usually required due to the low natural abundance of ¹³C.

-

Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons will be absent in DEPT spectra.

-

-

Acquire 2D Spectra (COSY, HSQC, HMBC):

-

These experiments are proton-detected and thus more sensitive than direct ¹³C acquisition.

-

COSY (Correlation Spectroscopy): Load a standard COSY experiment. This experiment reveals proton-proton couplings, typically over two to three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Load a standard HSQC experiment. This correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Load a standard HMBC experiment. This reveals correlations between protons and carbons over two to three bonds (and sometimes four), which is invaluable for identifying quaternary carbons and piecing together molecular fragments.

-